4,5-Dichloro-6-nitropyridazin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

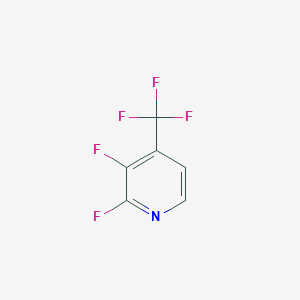

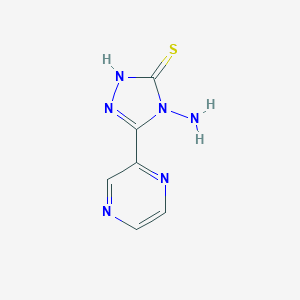

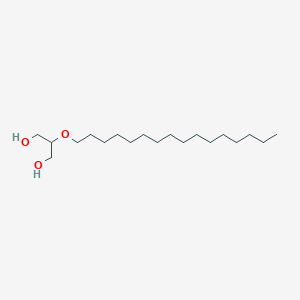

“4,5-Dichloro-6-nitropyridazin-3-ol” is a chemical compound with the molecular formula C4HCl2N3O3. It has a molecular weight of 209.97 g/mol .

Synthesis Analysis

There are several methods reported for the synthesis of this compound. One method involves the use of N,N-dimethyl-formamide and trichlorophosphate in toluene under reflux conditions . Another method involves the use of fuming sulphuric acid, sulfuric acid, and potassium nitrate at 90℃ .Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-6-nitropyridazin-3-ol” consists of a pyridazine ring substituted with two chlorine atoms, a nitro group, and a hydroxyl group . The IUPAC name of the compound is 4,5-dichloro-3-nitro-1H-pyridazin-6-one .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the methoxylation reaction with potassium carbonate/methanol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.97 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 208.9394963 g/mol . The topological polar surface area of the compound is 87.3 Ų .Scientific Research Applications

Functionalization of 4,5-Dichloropyridazin-3(2H)-one

- Scientific Field : Chemistry

- Application Summary : This compound is used in the synthesis of heterocyclic bases such as pyrrolo[2,3-c]pyridazine and pyrrolo[2,3-d]pyridazine, which have exhibited antiproliferative and antiviral activity . It’s also used in the synthesis of new fungicidal agents .

- Methods of Application : The functionalization of 4,5-dichloropyridazin-3(2H)-one and 4,5-dichloro-2-methyl-6-nitropyridazin-3(2H)-one was achieved through a series of chemical reactions, including nitration, formylation, and regioselective substitution .

- Results or Outcomes : The functionalization resulted in the production of 6-nitro-(or amino, hydroxylamino and formyl)pyridazin-3(2H)-ones, which are useful intermediates for the synthesis of some fused pyridazinone and/or new fungicidal agents .

Two-Step Continuous Flow Synthesis of 4-Nitropyridine

- Scientific Field : Chemical Engineering

- Application Summary : 4,5-Dichloro-6-nitropyridazin-3-ol can be used as a starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

- Methods of Application : The synthesis involves two steps: a nitration step and a reduction step. The nitration reaction is a key step and is usually exothermic and at higher temperatures, which can result in polynitration .

- Results or Outcomes : The use of microreaction technology has been shown to increase the process safety and efficiency of fast highly exothermic reactions .

Safety And Hazards

properties

IUPAC Name |

4,5-dichloro-3-nitro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2N3O3/c5-1-2(6)4(10)8-7-3(1)9(11)12/h(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNATHDZNWMBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NNC1=O)[N+](=O)[O-])Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382036 |

Source

|

| Record name | 4,5-Dichloro-6-nitropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-6-nitropyridazin-3-ol | |

CAS RN |

13645-43-7 |

Source

|

| Record name | 4,5-Dichloro-6-nitropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-6-nitro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)

![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)

![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)

![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)